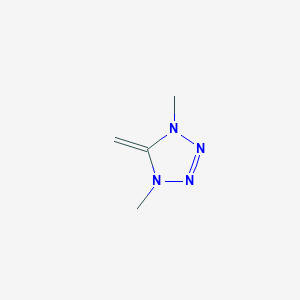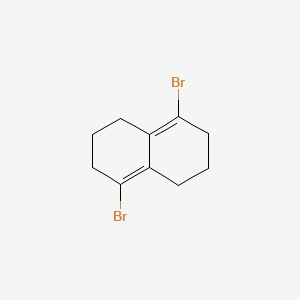
4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene is an organic compound with the molecular formula C10H12Br2 It is a derivative of hexahydronaphthalene, where two bromine atoms are substituted at the 4th and 8th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene can be achieved through several methods. One common approach involves the bromination of 1,2,3,5,6,7-hexahydronaphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial to handle the brominating agents and prevent any hazardous incidents.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 4,8-dihydro-1,2,3,5,6,7-hexahydronaphthalene using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in inert solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products Formed
Substitution: Formation of substituted hexahydronaphthalene derivatives.
Reduction: Formation of 4,8-dihydro-1,2,3,5,6,7-hexahydronaphthalene.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the study of brominated organic compounds and their biological activities.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates. These intermediates can further react with nucleophiles, resulting in the formation of new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5,8-Hexahydronaphthalene: A similar compound without bromine substitution.
4,7-Dibromo-2,1,3-benzothiadiazole: Another brominated compound with different structural features.
Uniqueness
4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene is unique due to its specific bromine substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it valuable in synthetic chemistry and material science.
Propriétés
Numéro CAS |
176166-83-9 |
|---|---|
Formule moléculaire |
C10H12Br2 |
Poids moléculaire |
292.01 g/mol |
Nom IUPAC |
4,8-dibromo-1,2,3,5,6,7-hexahydronaphthalene |
InChI |
InChI=1S/C10H12Br2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H2 |
Clé InChI |
OVKGGEYJLCLPAT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CCCC2=C(C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
![6H,11H-Indolo[3,2-c]Isoquinoline-5-one](/img/structure/B14263890.png)
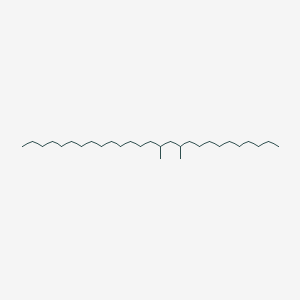
![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)
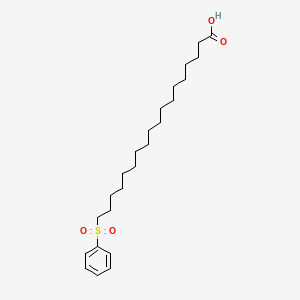
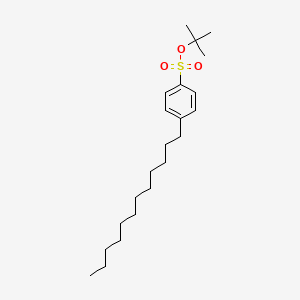
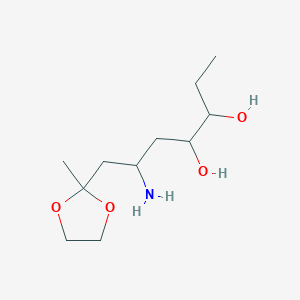
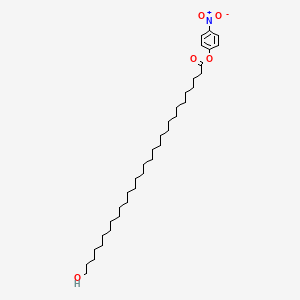
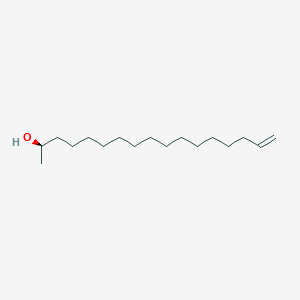
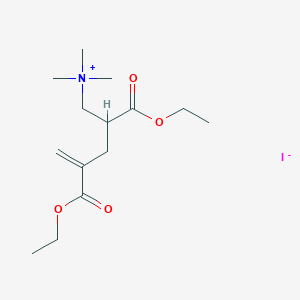
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)
